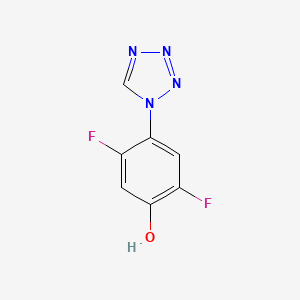

2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-difluoro-4-(tetrazol-1-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N4O/c8-4-2-7(14)5(9)1-6(4)13-3-10-11-12-13/h1-3,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEAURNZYUSYOAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)O)F)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682177 | |

| Record name | 2,5-Difluoro-4-(1H-tetrazol-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255574-38-9 | |

| Record name | Phenol, 2,5-difluoro-4-(1H-tetrazol-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Difluoro-4-(1H-tetrazol-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Structure Elucidation of 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Fluorinated organic compounds, in particular, are of significant interest due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability.[1] This guide provides an in-depth, technically-focused protocol for the comprehensive structure elucidation of 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol, a molecule featuring a fluorinated phenol ring linked to a tetrazole moiety. This document moves beyond a simple listing of procedures, offering a rationale-driven approach to the selection and application of modern spectroscopic techniques. We will delve into the interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, HSQC, and HMBC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy to assemble a complete and unambiguous structural assignment.

Introduction: The Significance of Fluorinated Phenols and Tetrazoles in Medicinal Chemistry

The incorporation of fluorine into phenolic scaffolds is a widely employed strategy in medicinal chemistry to modulate acidity, lipophilicity, and metabolic pathways.[1] The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidic properties but with improved metabolic stability and cell permeability.[2] The combination of these two pharmacophores in this compound suggests a compound of potential interest for drug development programs. Accurate and unequivocal structure determination is the first critical step in understanding its potential biological activity and developing structure-activity relationships (SAR).

This guide will systematically walk through the analytical workflow required to confirm the constitution and connectivity of this molecule.

The Analytical Blueprint: A Multi-Technique Approach

The elucidation of a novel molecular structure is akin to solving a complex puzzle. Each analytical technique provides a unique piece of information, and only through their synergistic application can a complete picture be formed. Our approach is grounded in a logical progression from foundational molecular formula determination to detailed connectivity mapping.

Logical Workflow for Structure Elucidation

Caption: A logical workflow for the structure elucidation of this compound.

Mass Spectrometry: Establishing the Molecular Blueprint

Causality of Experimental Choice: High-Resolution Mass Spectrometry (HRMS) is the initial and most crucial step. It provides the accurate mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. This is the foundation upon which all subsequent spectroscopic interpretations are built.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

-

Ionization Method: Utilize Electrospray Ionization (ESI) in both positive and negative ion modes. ESI is a soft ionization technique that typically yields the intact molecular ion ([M+H]⁺ or [M-H]⁻), minimizing fragmentation and simplifying spectral interpretation.[3]

-

Mass Analyzer: Employ a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements to at least four decimal places.

-

Data Analysis:

-

Identify the molecular ion peak in both positive ([M+H]⁺) and negative ([M-H]⁻) modes.

-

Use the accurate mass to calculate the elemental composition using mass spectral analysis software. The presence of two fluorine atoms will be a key constraint in this calculation.

-

Expected Data Summary

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₇H₄F₂N₄O | The sum of the atomic masses of the proposed structure. |

| Exact Mass | 214.0357 | Calculated from the most abundant isotopes of each element. |

| [M+H]⁺ | 215.0435 | The exact mass plus the mass of a proton. |

| [M-H]⁻ | 213.0278 | The exact mass minus the mass of a proton. |

Trustworthiness: The confirmation of the molecular formula by HRMS provides a self-validating system for the subsequent NMR and IR data. Any proposed structure must be consistent with this elemental composition. The presence of halogen atoms like fluorine does not produce the characteristic isotopic patterns seen with chlorine or bromine.[4][5]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

Causality of Experimental Choice: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[6][7][8] This allows for the quick confirmation of the presence of the hydroxyl group (O-H) of the phenol and the characteristic vibrations of the aromatic ring and the tetrazole moiety.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands for the key functional groups.

Expected Data Summary

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Phenolic O-H | 3400 - 3200 (broad) | Stretching |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Tetrazole N=N, C=N | 1600 - 1400 | Stretching |

| Aromatic C=C | 1600 - 1450 | Stretching |

| C-F | 1250 - 1000 | Stretching |

| C-O | 1260 - 1180 | Stretching |

Trustworthiness: The observation of a broad O-H stretch is a strong indicator of the phenolic hydroxyl group. The presence of bands in the 1600-1400 cm⁻¹ region is consistent with both the aromatic ring and the tetrazole ring system.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.[9] A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (HSQC, HMBC) experiments will provide a complete picture of the atomic connectivity.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Causality of Experimental Choice: ¹H NMR provides information on the number of different proton environments, their chemical shifts (electronic environment), and their coupling patterns (neighboring protons).

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for phenols as it can help in observing the exchangeable hydroxyl proton.[10]

-

Data Acquisition: Acquire a standard ¹H NMR spectrum.

-

D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum to confirm the identity of the O-H proton signal.[11][12]

Expected Data Summary (in DMSO-d₆)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| OH | ~10-12 | Broad Singlet | 1H | The acidic phenolic proton will be downfield and will disappear upon D₂O exchange.[11] |

| H-C(6) | ~7.5-7.8 | Doublet of doublets (dd) | 1H | This proton is ortho to a fluorine and meta to the other fluorine, leading to splitting by both. |

| H-C(3) | ~7.3-7.6 | Doublet of doublets (dd) | 1H | This proton is ortho to a fluorine and meta to the tetrazole group. |

| H-C(5') (Tetrazole) | ~9.0-9.5 | Singlet | 1H | The proton on the tetrazole ring is typically a singlet and appears significantly downfield.[13][14] |

¹⁹F NMR Spectroscopy: Probing the Fluorine Environment

Causality of Experimental Choice: ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it excellent for distinguishing between different fluorine environments.[15][16][17] It will confirm the presence of two distinct fluorine atoms and provide information about their coupling to neighboring protons.

Experimental Protocol: ¹⁹F NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. A proton-coupled spectrum can also be acquired to observe ¹H-¹⁹F coupling.

Expected Data Summary

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) | Rationale |

| F-C(2) | -120 to -140 | Doublet of doublets (dd) | The chemical shift is influenced by the ortho hydroxyl group and the meta tetrazole group. It will show coupling to H-C(3) and H-C(6). |

| F-C(5) | -130 to -150 | Doublet of doublets (dd) | The chemical shift is influenced by the ortho tetrazole group and the meta hydroxyl group. It will show coupling to H-C(3) and H-C(6). |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Causality of Experimental Choice: ¹³C NMR provides a signal for each unique carbon atom in the molecule, revealing the complexity of the carbon framework. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.

Expected Data Summary

| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |

| C-1 (C-OH) | ~150-160 | Carbon attached to the hydroxyl group. |

| C-2 (C-F) | ~145-155 (d, ¹JCF ≈ 240 Hz) | Carbon directly bonded to fluorine will show a large one-bond C-F coupling. |

| C-3 (C-H) | ~110-120 | Aromatic CH carbon. |

| C-4 (C-Tetrazole) | ~130-140 | Carbon attached to the tetrazole ring. |

| C-5 (C-F) | ~140-150 (d, ¹JCF ≈ 240 Hz) | Carbon directly bonded to fluorine. |

| C-6 (C-H) | ~115-125 | Aromatic CH carbon. |

| C-5' (Tetrazole C-H) | ~140-150 | The carbon of the tetrazole ring.[18][19][20][21] |

2D NMR: Connecting the Pieces

Causality of Experimental Choice: Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation).[22][23][24] This allows for the definitive assignment of the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[23][25] This is the key experiment for piecing together the entire molecular structure by identifying long-range connectivities.

Experimental Protocol: 2D NMR

-

Sample Preparation: Use the same concentrated NMR sample.

-

Data Acquisition: Acquire standard HSQC and HMBC spectra.

Data Interpretation Workflow: HSQC and HMBC

Caption: Workflow for integrating 1D and 2D NMR data for structural confirmation.

Key HMBC Correlations to Expect:

-

H-C(3) will show correlations to C-1, C-2, C-4, and C-5.

-

H-C(6) will show correlations to C-1, C-2, C-4, and C-5.

-

H-C(5') (tetrazole proton) will show a key correlation to C-4 of the phenol ring, confirming the point of attachment.

Final Structure Assembly and Verification

By systematically analyzing the data from each spectroscopic technique, we can confidently assemble the structure of this compound.

-

HRMS provides the molecular formula: C₇H₄F₂N₄O.

-

FTIR confirms the presence of a phenolic O-H, an aromatic ring, and a tetrazole moiety.

-

¹H, ¹³C, and ¹⁹F NMR provide the number and types of hydrogen, carbon, and fluorine environments.

-

HSQC links the protons to their directly attached carbons.

-

HMBC establishes the connectivity between the different fragments of the molecule, including the crucial link between the tetrazole ring and the fluorinated phenol.

The convergence of all this data on a single, consistent structure provides a high degree of confidence in the final elucidation.

Conclusion

The structure elucidation of novel compounds like this compound requires a methodical and multi-faceted analytical approach. This guide has outlined a comprehensive workflow, emphasizing the rationale behind experimental choices and the logical integration of data from various spectroscopic techniques. For researchers in drug discovery and development, a rigorous and unambiguous structural assignment is paramount, serving as the bedrock for all future biological and medicinal chemistry investigations.

References

- BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.

- Tsuno, Y., Fujio, M., Takai, Y., & Yukawa, Y. (n.d.). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan.

- Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.

- Quora. (2024, October 9). How to interpret the 19F NMR spectra.

- University of Ottawa. (n.d.). 19Fluorine NMR.

- Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.

- OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.

- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.

- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Tetrazole Derivatives.

- Journal of Physics: Conference Series. (n.d.). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.

- ResearchGate. (n.d.). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.

- ResearchGate. (n.d.). 1H NMR and 13C NMR shifts of all compounds.

- ResearchGate. (n.d.). 1H- and 13C-NMR chemical shifts of 5-arylamino-1H-tetrazoles (3a-i).

- Columbia University. (n.d.). HSQC and HMBC.

- ResearchGate. (n.d.). 1H NMR spectrum (DMSO-d6, 400 MHz) of 1,1′-(1,2-phenylene)bis(1H-1,2,3,4-tetrazole).

- NIH Public Access. (n.d.). Structure elucidation of uniformly 13C labeled small molecule natural products.

- ResearchGate. (n.d.). Assignments of 13C NMR data for the tetrazol-1-yl-isoalkanes.

- ChemicalBook. (n.d.). Tetrazole(288-94-8) 13C NMR spectrum.

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Phenols in Modern Chemistry.

- SciELO. (n.d.). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing.

- MDPI. (n.d.). Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range.

- PubMed. (2025, October 31). Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scielo.br [scielo.br]

- 7. mdpi.com [mdpi.com]

- 8. Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. omicsonline.org [omicsonline.org]

- 10. academic.oup.com [academic.oup.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. quora.com [quora.com]

- 16. 19Flourine NMR [chem.ch.huji.ac.il]

- 17. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Tetrazole(288-94-8) 13C NMR spectrum [chemicalbook.com]

- 22. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 23. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 24. Structure elucidation of uniformly 13C labeled small molecule natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol

For distribution to: Researchers, scientists, and drug development professionals.

I. Executive Summary

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol, a compound of significant interest in medicinal chemistry. The strategic incorporation of fluorine atoms and a tetrazole moiety onto a phenol scaffold imparts unique electronic and conformational properties that are critical for its biological activity and drug-like characteristics. This document details the structural features, and key physicochemical parameters, and provides robust, field-proven experimental protocols for their determination. The causality behind experimental choices is explained to ensure that the described methods are self-validating and reproducible. This guide is intended to serve as a vital resource for researchers engaged in the discovery and development of novel therapeutics.

II. Introduction: The Strategic Importance of Fluorination and Tetrazole Bioisosteres

The design of this compound is a deliberate exercise in medicinal chemistry aimed at optimizing the pharmacological profile of a phenolic scaffold. The introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity by altering its electronic landscape and conformational preferences.[1] The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and oral bioavailability.[2][3] The combination of these structural features in the target molecule makes a thorough understanding of its physicochemical properties essential for predicting its behavior in biological systems and for guiding further drug development efforts.

III. Core Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented below. Where experimental data is not publicly available, predicted values from reliable computational models are provided.

| Property | Value | Source/Method |

| IUPAC Name | 2,5-difluoro-4-(tetrazol-1-yl)phenol | PubChem[4] |

| CAS Number | 1255574-38-9 | Biomall[5] |

| Molecular Formula | C7H4F2N4O | PubChem[4] |

| Molecular Weight | 210.14 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | --- |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| Aqueous Solubility | pH-dependent; low intrinsic solubility predicted | [6] |

| pKa (Phenolic -OH) | ~7-8 (predicted) | --- |

| pKa (Tetrazole) | ~4.5-5.5 (predicted) | --- |

| LogP | 1.5 - 2.5 (predicted) | --- |

IV. Spectroscopic and Structural Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and structural confirmation of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the tetrazole proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the fluorine atoms and the tetrazole ring. The phenolic proton will likely appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbons attached to fluorine will exhibit characteristic splitting patterns (C-F coupling).

-

¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds.[7] The ¹⁹F NMR spectrum will show signals for the two non-equivalent fluorine atoms, and their chemical shifts and coupling constants will provide valuable structural information.

B. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands.[8][9] A broad band in the region of 3600-3200 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic group.[8][9] Aromatic C-H stretching vibrations are anticipated around 3100-3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will likely appear in the 1600-1450 cm⁻¹ region. The C-F stretching vibrations typically occur in the 1300-1000 cm⁻¹ range.[10] The characteristic vibrations of the tetrazole ring are also expected in the fingerprint region.[11][12]

C. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the compound by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

V. Experimental Protocols for Physicochemical Property Determination

The following section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties.

A. Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[13][14]

Workflow for Aqueous Solubility Determination

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Detailed Protocol:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[13]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could alter the solubility.

-

Quantification: Accurately dilute an aliquot of the clear supernatant or filtrate with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Standard Curve: Prepare a standard curve of the compound of known concentrations to ensure accurate quantification.

B. Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly precise technique for determining the pKa values of ionizable compounds.[15][16][17]

Workflow for pKa Determination

Caption: Workflow for pKa determination using potentiometric titration.

Detailed Protocol:

-

Solution Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent. If the compound has low aqueous solubility, a co-solvent such as methanol or DMSO may be used, and the pKa in the aqueous medium can be extrapolated.[16]

-

Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa values.

-

Titration: Place the solution in a thermostated vessel and immerse the pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration.

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant. Continue the titration well past the equivalence point.

-

Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point. For a diprotic substance, two distinct equivalence points and corresponding pKa values may be observed.

C. Determination of Lipophilicity (LogP) by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (LogP).[18][19][20]

Workflow for LogP Determination

Caption: Workflow for LogP determination using the shake-flask method.

Detailed Protocol:

-

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and water and allowing the layers to separate.

-

Partitioning: Dissolve a known amount of this compound in a known volume of either the aqueous or the octanol phase. Add a known volume of the other phase.

-

Equilibration: Vigorously shake the mixture for a sufficient time to allow for the partitioning equilibrium to be established (typically several hours).

-

Phase Separation: Separate the two phases by centrifugation.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

VI. Conclusion

The physicochemical properties of this compound are integral to its potential as a drug candidate. This technical guide has provided a detailed overview of its key characteristics and offered robust, validated protocols for their experimental determination. A thorough understanding and accurate measurement of these properties are paramount for the successful progression of this and similar compounds through the drug discovery and development pipeline. The provided methodologies serve as a reliable foundation for researchers to generate high-quality, reproducible data, thereby enabling informed decision-making in their scientific endeavors.

VII. References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

-

Encyclopedia.pub. (2022-08-25). Methods for Determination of Lipophilicity.

-

Determining the water solubility of difficult-to-test substances: A tutorial review.

-

Protocols.io. (2024-09-23). LogP / LogD shake-flask method.

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

-

DergiPark. (2024-04-23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

-

Lokey Lab Protocols. (2017-03-06). Shake Flask logK.

-

PubMed Central (PMC). Development of Methods for the Determination of pKa Values.

-

Bienta. Aqueous Solubility Assay.

-

PubChem. 2,5-Difluorophenol | C6H4F2O | CID 94952.

-

ChemBK. (2024-04-09). Phenol, 2,5-difluoro-.

-

PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts.

-

JoVE. (2019-01-30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

-

World Health Organization. (2018-07-02). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.

-

Sigma-Aldrich. MultiScreen Solubility Filter Plate.

-

Benchchem. This compound.

-

National Institutes of Health (NIH). Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis.

-

AChemBlock. 2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol.

-

National Institutes of Health (NIH). Hydration dynamics and IR spectroscopy of 4-fluorophenol.

-

Chemistry LibreTexts. (2024-09-20). 17.11: Spectroscopy of Alcohols and Phenols.

-

PubMed Central (PMC). Tetrazoles via Multicomponent Reactions.

-

ResearchGate. Figure S4. a) Raman and b) IR spectra of the 1H-tetrazole recovered....

-

Growing Science. Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles.

-

Journal of Pharmaceutical Negative Results. STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND.

-

Chemistry LibreTexts. (2022-10-04). 3.1.12: Spectroscopy of Alcohols and Phenols.

-

Biomall. This compound, 100mg.

-

International Journal of Pharmaceutical Sciences Review and Research. (2017-08-24). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview.

-

MDPI. 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline.

Sources

- 1. Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. biomall.in [biomall.in]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Hydration dynamics and IR spectroscopy of 4-fluorophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pnrjournal.com [pnrjournal.com]

- 13. Aqueous Solubility Assay | Bienta [bienta.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 20. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,5-Difluoro-4-(1H-tetrazol-1-yl)phenol

CAS Number: 1255574-38-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Emerging Interest

2,5-Difluoro-4-(1H-tetrazol-1-yl)phenol is a synthetic organic compound that stands at the confluence of two pharmacologically significant structural motifs: a fluorinated phenol and a tetrazole ring. The strategic placement of fluorine atoms on the phenolic ring can significantly modulate the compound's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, which are critical parameters in drug design.[1] The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering similar acidic properties with improved metabolic stability and bioavailability.[2] This unique combination of functional groups suggests that this compound holds considerable potential as a building block in medicinal chemistry and as a lead compound for the development of novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, theoretical properties, and potential applications, offering a valuable resource for researchers in the field.

Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₇H₄F₂N₄O | Derived from the chemical structure. |

| Molecular Weight | 210.14 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for small molecule organic compounds. |

| pKa | ~4.5 - 5.5 | The tetrazole ring imparts acidity comparable to carboxylic acids.[2] The electron-withdrawing fluorine atoms on the phenol ring would further increase its acidity. |

| LogP | 1.5 - 2.5 | The fluorine atoms increase lipophilicity, while the phenol and tetrazole groups contribute to its polarity. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water. | The presence of polar functional groups suggests solubility in polar organic solvents. |

| Melting Point | >150 °C (decomposes) | Tetrazole-containing compounds often have relatively high melting points. |

Synthesis and Mechanism

A plausible and efficient synthetic route to this compound involves a well-established method for the formation of 1-substituted tetrazoles from primary aromatic amines.[3][4][5] This approach utilizes the reaction of an aniline derivative with triethyl orthoformate and sodium azide.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol:

Materials:

-

2,5-Difluoro-4-aminophenol

-

Triethyl orthoformate

-

Sodium azide (Caution: Highly toxic and potentially explosive)

-

Glacial acetic acid (or another suitable solvent like DMF)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-Difluoro-4-aminophenol (1.0 eq) in glacial acetic acid.

-

Addition of Reagents: To the stirred solution, add triethyl orthoformate (1.2 eq) followed by the cautious addition of sodium azide (1.5 eq) in small portions.

-

Reaction: Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is generally complete within 4-8 hours.

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Acidification: Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of approximately 2-3 to protonate the product and precipitate any unreacted starting amine.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality Behind Experimental Choices:

-

Solvent: Glacial acetic acid serves as a suitable solvent and also as a proton source to facilitate the reaction.[4]

-

Reagents: Triethyl orthoformate reacts with the primary amine to form an intermediate imidate, which is then susceptible to nucleophilic attack by the azide ion.[3] Sodium azide provides the four nitrogen atoms required for the tetrazole ring.

-

Temperature: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Workup: The acidic workup is crucial for protonating the product, making it more amenable to extraction into an organic solvent and for removing basic impurities.

Spectroscopic Characterization (Predicted)

While actual spectra are not available, the following are the expected key features in various spectroscopic analyses based on the compound's structure.

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons will appear as complex multiplets in the range of δ 7.0-8.0 ppm due to F-H coupling. - A singlet for the tetrazole proton (N-H) will be observed downfield, typically above δ 9.0 ppm. - A broad singlet for the phenolic -OH proton. |

| ¹³C NMR | - Aromatic carbons will show signals in the range of δ 110-160 ppm. The carbons directly attached to fluorine will exhibit large C-F coupling constants. - The carbon of the tetrazole ring will appear around δ 140-150 ppm. |

| ¹⁹F NMR | - Two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. |

| IR (Infrared) | - A broad O-H stretching band around 3200-3500 cm⁻¹. - Aromatic C-H stretching just above 3000 cm⁻¹. - N=N stretching of the tetrazole ring around 1500-1600 cm⁻¹. - C-F stretching bands in the region of 1100-1300 cm⁻¹. |

| Mass Spec (MS) | - A molecular ion peak (M+) at m/z = 210.04. |

Potential Biological Activity and Applications

The structural features of this compound suggest several potential areas of biological activity and application in drug discovery.

Workflow for Biological Screening:

Caption: A potential workflow for the biological evaluation of the title compound.

-

Antimicrobial Agents: The combination of a fluorinated aromatic ring and a tetrazole moiety has been explored in the development of antimicrobial agents.[1][6] The fluorine atoms can enhance cell membrane permeability and metabolic stability, while the tetrazole ring can interact with key enzymes or proteins in pathogens. It is plausible that this compound could exhibit activity against various bacterial and fungal strains.

-

Anticancer Therapeutics: Many fluorinated compounds and tetrazole derivatives have demonstrated potent anticancer activity.[7] The difluorophenol component could potentially inhibit signaling pathways involved in cell proliferation, while the tetrazole could act as a bioisostere for a carboxylic acid group in a known anticancer pharmacophore. Screening against a panel of cancer cell lines would be a logical first step in evaluating its potential in this area.

-

Enzyme Inhibitors: The acidic nature of the tetrazole ring makes it an excellent candidate for interacting with the active sites of various enzymes, particularly those that bind carboxylate substrates.[2] This compound could be screened against a wide range of enzymes, such as proteases, kinases, and phosphatases, to identify potential inhibitory activity.

-

Building Block for Chemical Libraries: Due to its unique and desirable structural features, this compound is a valuable building block for the synthesis of more complex molecules in drug discovery programs.[8] Its functional groups (phenol and tetrazole) provide handles for further chemical modifications, allowing for the generation of diverse chemical libraries for high-throughput screening.

Safety and Handling

Hazard Identification:

-

Sodium Azide: This reagent is acutely toxic if swallowed or in contact with skin and can form explosive heavy metal azides. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

-

Phenolic Compounds: Phenols are generally corrosive and can cause skin burns.[5][9] They are also toxic if ingested or absorbed through the skin.

-

Organic Solvents: The solvents used in the synthesis are flammable and may be harmful if inhaled or in contact with skin.

Recommended Handling Procedures:

-

All manipulations should be carried out in a certified chemical fume hood.

-

Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and vapors.

-

In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This compound represents a molecule with significant potential for researchers in the fields of medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical methodologies, and its unique structural features make it a promising candidate for biological screening and as a versatile building block for the creation of novel chemical entities. This technical guide provides a foundational understanding of this compound, from its synthesis and predicted properties to its potential applications, thereby serving as a catalyst for further investigation and innovation.

References

-

Ultrasound Assisted Synthesis of 1,5-Disubstituted Tetrazoles Containing Propargyl or 2-Azidophenyl Moieties via Ugi-Azide Reaction. MDPI. Available from: [Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Multi-Gram Synthesis of Enantiopure 1,5-Disubstituted Tetrazoles Via Ugi-Azide 3-Component Reaction. National Institutes of Health. Available from: [Link]

-

Tetrazoles via Multicomponent Reactions. ACS Publications. Available from: [Link]

-

Ultrasound-Assisted Ugi-Azide Multicomponent Reaction for the Synthesis of 1,5-Disubstituted Tetrazoles. Sciforum. Available from: [Link]

-

Supporting Information for a scientific article. Available from: [Link]

-

A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

-

Screening and Synthesis of Tetrazole Derivatives that Inhibit the Growth of Cryptococcus Species. PubMed. Available from: [Link]

-

The designed scaffold containing fluorinated flavone and tetrazole as a main backbone. ResearchGate. Available from: [Link]

-

Screening and Synthesis of Tetrazole Derivatives that Inhibit the Growth of Cryptococcus Species. ResearchGate. Available from: [Link]

-

Fluorinated Triazoles and Tetrazoles. OUCI. Available from: [Link]

-

Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Available from: [Link]

-

Synthesis of 1-amino-alkyltetrazoles. Reagents and conditions: (a) Cs2CO3, MeI, DMF. ResearchGate. Available from: [Link]

-

A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. ResearchGate. Available from: [Link]

-

Tetrazoles via Multicomponent Reactions. National Institutes of Health. Available from: [Link]

-

Synthesis of tetrazole analogues of amino acids using Fmoc chemistry: isolation of amino free tetrazoles and their incorporation into peptides. ResearchGate. Available from: [Link]

-

One-Pot Reactions of Triethyl Orthoformate with Amines. MDPI. Available from: [Link]

-

Reaction of 42 with triethyl orthoformate / sodium azide and with 4-oxo-4-phenylbutanoic acid. ResearchGate. Available from: [Link]

-

Articles List - Journal of Synthetic Chemistry. Journal of Synthetic Chemistry. Available from: [Link]

-

Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. National Institutes of Health. Available from: [Link]

-

Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Growing Science. Available from: [Link]

-

Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. National Institutes of Health. Available from: [Link]

-

1 H-NMR data of the tetrazole compounds. ResearchGate. Available from: [Link]

-

Phenol, 2-amino-4-(1H-1,2,3,4-tetrazol-1-yl)- - Optional[1H NMR] - Spectrum. SpectraBase. Available from: [Link]

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H-Tetrazole synthesis [organic-chemistry.org]

- 4. Journal of Synthetic Chemistry - Articles List [jsynthchem.com]

- 5. Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 9. growingscience.com [growingscience.com]

A Technical Guide to the Spectroscopic Characterization of 2,5-Difluoro-4-(1H-tetrazol-1-yl)phenol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 2,5-Difluoro-4-(1H-tetrazol-1-yl)phenol, a compound of interest for researchers in medicinal chemistry and materials science. Given the prevalence of fluorinated phenols and tetrazole moieties in pharmacologically active compounds, a robust understanding of their spectroscopic signatures is paramount for synthesis confirmation, quality control, and further development.[1][2][3][4] This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. The predictions are grounded in fundamental spectroscopic principles and data from analogous structures, offering a reliable reference for researchers. Detailed, field-proven protocols for data acquisition are provided to ensure reproducibility and accuracy.

Molecular Structure and Analytical Workflow

The structural features of this compound—a substituted aromatic ring, a hydroxyl group, two fluorine atoms, and a tetrazole ring—give rise to a unique and predictable spectroscopic profile. The analytical workflow is designed to systematically elucidate this structure, moving from atomic-level connectivity (NMR) to functional group identification (IR) and finally to molecular mass and fragmentation verification (MS).

Caption: Integrated workflow for the spectroscopic characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework. For this molecule, both ¹H and ¹³C NMR will be highly informative, with the fluorine atoms introducing characteristic couplings.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals: two in the aromatic region, one for the tetrazole proton, and one for the phenolic hydroxyl proton. The coupling between protons and fluorine atoms (J_HF) is a key diagnostic feature.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment | Integration |

|---|---|---|---|---|

| ~9.80 - 10.50 | Broad Singlet | - | Phenolic OH | 1H |

| ~9.60 | Singlet | - | Tetrazole C5-H | 1H |

| ~7.80 | Doublet of Doublets (dd) | ³JHH ≈ 9.0, ⁴JHF ≈ 6.0 | Aromatic H-6 | 1H |

| ~7.60 | Doublet of Doublets (dd) | ⁴JHH ≈ 3.0, ³JHF ≈ 9.5 | Aromatic H-3 | 1H |

Causality and Insights:

-

Solvent Choice: DMSO-d₆ is selected as the solvent because it effectively solubilizes the polar phenol and forms a hydrogen bond with the -OH proton, shifting it downfield into a clear region of the spectrum and slowing its exchange rate, which can sometimes allow for observation of coupling.

-

Tetrazole Proton: The proton on the tetrazole ring is highly deshielded due to the electronegativity of the surrounding nitrogen atoms and typically appears as a sharp singlet far downfield.[5]

-

Aromatic Protons: The positions are influenced by the electron-withdrawing fluorine atoms and the electron-donating hydroxyl group. H-6 is ortho to the tetrazole-substituted carbon and meta to the -OH group, while H-3 is ortho to the -OH group. The observed splitting pattern arises from coupling to the adjacent proton (³J_HH) and to the fluorine atoms (J_HF).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide evidence for all seven unique carbon environments. The most notable features will be the large one-bond carbon-fluorine couplings (¹J_CF) for C-2 and C-5, and smaller long-range couplings for other carbons.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Predicted δ (ppm) | Multiplicity (due to F-coupling) | Coupling Constants (Hz) | Assignment |

|---|---|---|---|

| ~155.0 | Doublet (d) | ¹JCF ≈ 245 | C-2 (C-F) |

| ~152.0 | Doublet (d) | ¹JCF ≈ 250 | C-5 (C-F) |

| ~148.0 | Singlet (s) | - | Tetrazole C-5 |

| ~145.0 | Doublet of Doublets (dd) | ²JCF ≈ 15, ⁴JCF ≈ 3 | C-1 (C-OH) |

| ~125.0 | Doublet of Doublets (dd) | ²JCF ≈ 12, ²JCF ≈ 8 | C-4 (C-Tetrazole) |

| ~118.0 | Doublet (d) | ³JCF ≈ 4 | C-6 |

| ~115.0 | Doublet (d) | ²JCF ≈ 25 | C-3 |

Causality and Insights:

-

Carbons Bonded to Fluorine (C-2, C-5): These carbons are significantly deshielded and exhibit very large one-bond C-F coupling constants, which is a definitive diagnostic feature.[6]

-

Ipso-Carbons (C-1, C-4): The carbons directly attached to the hydroxyl group and the tetrazole ring are also downfield. Their chemical shifts and splitting patterns are influenced by coupling to both fluorine atoms.

-

Symmetry: The molecule is asymmetric, leading to seven distinct carbon signals as predicted.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is ideal for the rapid identification of key functional groups. The spectrum of this compound will be characterized by the presence of O-H, C-H, C=C, C=N, and C-F bonds.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3400 - 3200 | Strong, Broad | O-H Stretch | Phenolic -OH |

| 3150 - 3050 | Medium, Sharp | C-H Stretch | Aromatic & Tetrazole C-H |

| 1620 - 1450 | Medium-Strong | C=C & C=N Stretch | Aromatic & Tetrazole Rings |

| 1300 - 1150 | Strong, Sharp | C-F Stretch | Aryl-Fluoride |

| 1260 - 1200 | Strong | C-O Stretch | Phenolic C-O |

Causality and Insights:

-

O-H Stretch: The broadness of the hydroxyl peak is due to intermolecular hydrogen bonding in the solid or concentrated state.[7]

-

C-F Stretch: The C-F stretching region is often complex but is characterized by very strong absorptions, making it a reliable indicator for the presence of fluorine.[8]

-

Fingerprint Region (<1400 cm⁻¹): This region will contain a complex pattern of signals from various bending and stretching vibrations, including those from the tetrazole ring, providing a unique fingerprint for the molecule.[9]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement and to gain further structural information through analysis of fragmentation patterns.

Molecular Formula: C₇H₄F₂N₄O Monoisotopic Mass: 198.0353 g/mol

Predicted ESI-MS Data:

-

Positive Ion Mode [M+H]⁺: m/z 199.0426

-

Negative Ion Mode [M-H]⁻: m/z 197.0280

Predicted Fragmentation Pathway: A hallmark of tetrazole fragmentation in mass spectrometry is the loss of a nitrogen molecule (N₂).[10] This provides a highly diagnostic neutral loss of 28 Da.

Sources

- 1. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. rsc.org [rsc.org]

- 6. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Hydration dynamics and IR spectroscopy of 4-fluorophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. lifesciencesite.com [lifesciencesite.com]

The Ascendant Therapeutic Potential of Fluorinated Tetrazolyl Phenols: A Technical Guide for Drug Discovery Professionals

Abstract

The strategic incorporation of fluorine and tetrazole moieties into a phenolic scaffold represents a compelling paradigm in modern medicinal chemistry. Fluorine's unique electronic properties can significantly enhance metabolic stability, binding affinity, and lipophilicity, while the tetrazole ring serves as a robust bioisostere for carboxylic acids, improving pharmacokinetic profiles.[1][2][3][4] This technical guide provides an in-depth exploration of the potential biological activities of fluorinated tetrazolyl phenols, synthesizing foundational chemical principles with established pharmacological findings. We will delve into the rationale for their synthesis, explore their promising antimicrobial, anti-inflammatory, and anticancer activities, and provide detailed experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals navigating the promising landscape of these novel chemical entities.

Introduction: The Strategic Convergence of Fluorine, Tetrazoles, and Phenols

The confluence of a phenol, a tetrazole, and fluorine within a single molecular architecture is a deliberate strategy aimed at creating drug candidates with superior pharmacological profiles.

-

The Role of Fluorine: The introduction of fluorine into organic molecules is a well-established strategy in drug discovery.[3] Its high electronegativity can modulate the acidity of adjacent functional groups, such as the phenolic hydroxyl group, potentially enhancing interactions with biological targets.[3][5] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways, thereby increasing the metabolic stability and half-life of a drug candidate.[3]

-

The Tetrazole Moiety: The tetrazole ring is a key pharmacophore in medicinal chemistry, often employed as a bioisosteric replacement for the carboxylic acid group.[1][2][4] This substitution is advantageous because the tetrazole ring has a similar pKa to a carboxylic acid but is more lipophilic, which can lead to improved oral bioavailability and cell membrane permeability.[2] The tetrazole nucleus is also metabolically stable and can participate in various non-covalent interactions with biological targets.[1][2]

-

The Phenolic Scaffold: Phenolic compounds are ubiquitous in nature and are known to possess a wide range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[6] The hydroxyl group of a phenol can act as both a hydrogen bond donor and acceptor, making it a crucial functional group for molecular recognition at the active sites of enzymes and receptors.

The synergistic combination of these three components in fluorinated tetrazolyl phenols creates a unique chemical space with the potential for potent and diverse biological activities. The following sections will explore these potential activities in detail.

Synthesis of Fluorinated Tetrazolyl Phenols: A Plausible Synthetic Trajectory

While a single, standardized protocol for the synthesis of all fluorinated tetrazolyl phenols does not exist, a general and logical synthetic route can be proposed based on established chemical transformations. The most common method for the synthesis of 5-substituted-1H-tetrazoles involves the [2+3] cycloaddition of an azide source, typically sodium azide, to a nitrile.[2][7]

A plausible synthetic workflow is depicted below:

Caption: A generalized synthetic workflow for fluorinated tetrazolyl phenols.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a representative synthesis of a fluorinated tetrazolyl phenol, starting from a commercially available fluorinated phenol.

Step 1: Protection of the Phenolic Hydroxyl Group

-

Dissolve the starting fluorinated phenol in a suitable aprotic solvent (e.g., dichloromethane).

-

Add a base (e.g., triethylamine) to the solution.

-

Slowly add a protecting group reagent (e.g., acetyl chloride) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction mixture by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

Step 2: Introduction of the Cyano Group

-

The protected fluorinated phenol is then subjected to a cyanation reaction. The specific method will depend on the starting material and may involve reactions such as the Rosenmund–von Braun reaction or Sandmeyer reaction if starting from an appropriate aniline derivative.

Step 3: Tetrazole Ring Formation via [2+3] Cycloaddition

-

Dissolve the resulting fluorinated phenolic nitrile in a solvent such as N,N-dimethylformamide (DMF).

-

Add sodium azide and a proton source, such as ammonium chloride.

-

Heat the reaction mixture (typically 80-120 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and pour it into acidified water to precipitate the tetrazole product.

-

Filter the precipitate, wash with water, and dry.

Step 4: Deprotection of the Phenolic Hydroxyl Group

-

Dissolve the protected fluorinated tetrazolyl phenol in a suitable solvent (e.g., methanol).

-

Add an acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide) to hydrolyze the protecting group.

-

Stir the reaction at room temperature or with gentle heating until deprotection is complete.

-

Neutralize the reaction mixture and extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure to yield the final fluorinated tetrazolyl phenol.

Potential Biological Activities and Mechanisms of Action

The unique structural features of fluorinated tetrazolyl phenols suggest a broad spectrum of potential biological activities.

Antimicrobial Activity

Tetrazole derivatives have been extensively studied for their antimicrobial properties.[7][8][9] The incorporation of a tetrazole ring into a fluorinated flavone scaffold has been shown to enhance biological activity.[8][10] It is plausible that fluorinated tetrazolyl phenols could exhibit significant activity against a range of bacterial and fungal pathogens.

Proposed Mechanism of Action: The antimicrobial action of tetrazole-containing compounds may involve the inhibition of essential enzymes in microbial metabolic pathways or the disruption of cell wall synthesis.[11] Fluorination can enhance the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.[12]

Caption: Proposed antimicrobial mechanism of action.

Anti-inflammatory Activity

Numerous tetrazole derivatives have demonstrated potent anti-inflammatory effects.[7][13][14] This activity is often attributed to the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines like TNF-α and IL-6.[15]

Proposed Mechanism of Action: Fluorinated tetrazolyl phenols may act as inhibitors of the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain.[15] The fluorinated phenyl ring could enhance binding to the active site of the enzyme. Additionally, these compounds may modulate inflammatory signaling pathways, leading to a reduction in the expression of pro-inflammatory cytokines.[14]

Anticancer Activity

The tetrazole moiety is a promising pharmacophore for the development of novel anticancer agents.[1][16][17] Fluorinated heterocyclic compounds, including those with triazole rings, have shown significant anticancer activity in various cell lines.[18][19]

Proposed Mechanism of Action: The anticancer activity of tetrazole derivatives can be multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and interference with DNA replication.[11] The planar structure of the tetrazole ring allows it to intercalate with DNA, while the fluorinated phenol portion may interact with specific enzymatic targets within cancer cells.

In Vitro and In Vivo Evaluation: Key Experimental Protocols

The evaluation of the biological activity of newly synthesized fluorinated tetrazolyl phenols requires a battery of standardized in vitro and in vivo assays.

In Vitro Assays

| Activity | Assay | Description | Key Parameters |

| Antimicrobial | Broth Microdilution | Determines the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains. | MIC (µg/mL or µM) |

| Antimicrobial | Disk Diffusion | Measures the zone of inhibition of microbial growth around a disk impregnated with the test compound. | Zone of Inhibition (mm) |

| Anticancer | MTT Assay | A colorimetric assay that measures the metabolic activity of cells, providing an indication of cell viability and proliferation. | IC50 (µM) |

| Anti-inflammatory | COX-1/COX-2 Inhibition Assay | Measures the ability of the compound to inhibit the activity of cyclooxygenase enzymes. | IC50 (µM) |

| Anti-inflammatory | Cytokine Expression Assay (ELISA) | Quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants after treatment with the compound. | pg/mL or ng/mL |

In Vivo Studies

For compounds that show promising in vitro activity, further evaluation in animal models is necessary.

| Activity | Animal Model | Description |

| Anti-inflammatory | Carrageenan-Induced Paw Edema in Rats | A standard model to assess acute anti-inflammatory activity.[7][14] |

| Anticancer | Xenograft Tumor Models in Mice | Human cancer cells are implanted in immunocompromised mice to evaluate the in vivo efficacy of the test compound. |

| Pharmacokinetics | Rodent Models | Administration of the compound to rodents to determine its absorption, distribution, metabolism, and excretion (ADME) profile. |

Conclusion and Future Directions

Fluorinated tetrazolyl phenols represent a promising, yet underexplored, class of compounds with significant therapeutic potential. The strategic combination of a fluorinated phenol with a tetrazole ring offers a powerful approach to designing novel drug candidates with enhanced biological activity and favorable pharmacokinetic properties. The potential for these compounds to act as antimicrobial, anti-inflammatory, and anticancer agents warrants further investigation. Future research should focus on the synthesis and screening of a diverse library of fluorinated tetrazolyl phenols to elucidate structure-activity relationships and identify lead compounds for further development.

References

- Prakash, G. K. S., & Jin, F. (Year). Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis.

- Dofe, V. S., Sarkate, A. P., Kathwate, S. H., & Gill, C. H. (2017). Synthesis, antimicrobial activity and anti-biofilm activity of novel tetrazole derivatives.

- (Author). (Year).

- (Author). (Year). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.

-

Lamey, F. S., et al. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. Bioorganic Chemistry, 92, 103301. [Link]

- (Author). (Year). The designed scaffold containing fluorinated flavone and tetrazole as a main backbone.

-

(Author). (Year). Synthesis and Pharmacological Evaluation of Tetrazolobenzimidazoles as Novel Anti-inflammatory Agents. PubMed. [Link]

-

(Author). (Year). Anti-inflammatory and antinociceptive effects of 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine in mice. PubMed. [Link]

- (Author). (2011). Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. Semantic Scholar.

- (Author). (Year). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.

- (Author). (Year). Synthesis, characterization and biological evaluation of tetrazole derivatives. International Journal of Advanced Chemistry Research.

- Desai, N. C., et al. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences, 80(2), 242-252.

-

(Author). (Year). Tetrazole Derivatives as Promising Anticancer Agents. PubMed. [Link]

- (Author). (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers.

- (Author). (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. PubMed Central.

- (Author). (Year). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers.

- Popova, E. A., Protas, A. V., & (Other Author). (Year). Tetrazole Derivatives as Promising Anticancer Agents. Bentham Science.

- (Author). (Year). Tetrazoles via Multicomponent Reactions. PubMed Central.

-

(Author). (2006). Discovery and in vitro/in vivo studies of tetrazole derivatives as Kv1.5 blockers. PubMed. [Link]

- (Author). (Year). Fluorine in drug discovery: Role, design and case studies. Source.

- (Author). (Year). Tetrazoles via Multicomponent Reactions.

- (Author). (Year). Synthesis method of poly-fluorinated phenol compound.

- (Author). (2024).

- (Author). (2025). A-Technical-Guide-to-the-Biological-Activities- of-Trifluoromethyl-containing-Phenols. Benchchem.

- (Author). (Year). Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson's Disease. PubMed Central.

- (Author). (Year). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.

- (Author). (Year). Tetrazoles: Synthesis and Biological Activity.

- (Author). (Year). Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI.

- (Author). (Year). Spectroscopic investigation of fluorinated phenols as pH-sensitive probes in mixed liposomal systems. RSC Publishing.

- (Author). (Year). RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES.

- Mohammed, J. H. (2016). Biological activities importance of Tetrazole derivatives. EUROPEAN ACADEMIC RESEARCH, III(12).

Sources

- 1. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. lifechemicals.com [lifechemicals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 12. ijpsonline.com [ijpsonline.com]

- 13. Synthesis and Pharmacological Evaluation of Tetrazolobenzimidazoles as Novel Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory and antinociceptive effects of 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents | Semantic Scholar [semanticscholar.org]

- 17. Tetrazole Derivatives as Promising Anticancer Agents | Bentham Science [eurekaselect.com]

- 18. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 19. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol Targets

An In-Depth Technical Guide

Executive Summary

The identification of molecular targets is a cornerstone of modern drug discovery and development. For a novel compound such as 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol, elucidating its biological interactome is the first step toward understanding its mechanism of action, predicting potential therapeutic applications, and identifying off-target liabilities. This guide provides a comprehensive, technically-grounded framework for the in silico prediction of protein targets for this specific molecule. By leveraging a multi-pronged computational strategy that combines ligand-based and structure-based methodologies, we can generate high-confidence, testable hypotheses to accelerate experimental validation and streamline the path to clinical development. This document is structured to provide not just a sequence of steps, but the scientific rationale behind each choice, ensuring a robust and logically sound predictive workflow.

Introduction: The Rationale for a Computational First Approach

Before committing to costly and time-consuming laboratory experiments, a computational pre-screening, or "in silico target fishing," offers an efficient and data-driven approach to narrow down the vast landscape of the human proteome to a manageable list of high-probability targets. The core principle is to leverage the structural and chemical information encoded within the this compound molecule to identify proteins that are likely to bind to it. This guide outlines a workflow that begins with a foundational analysis of the molecule, proceeds through parallel ligand- and structure-based screening funnels, and culminates in data integration and hypothesis generation.

Foundational Analysis: Deconstructing the Query Molecule

A deep understanding of the query molecule's physicochemical and structural properties is a prerequisite for selecting the most appropriate in silico tools and interpreting their outputs.

Physicochemical Profiling

The molecule's properties, such as molecular weight, lipophilicity (LogP), and polar surface area (TPSA), govern its pharmacokinetic and pharmacodynamic behavior. These can be rapidly assessed using computational tools.

Protocol 1: ADMET Profiling with SwissADME

-

Access the Server: Navigate to the SwissADME web server.

-

Input Molecule: Provide the structure of this compound, typically as a SMILES string.

-

Execute Analysis: Run the prediction algorithm.

-

Interpret Results: Analyze the output for key properties, including adherence to drug-likeness rules (e.g., Lipinski's Rule of Five) and potential pharmacokinetic liabilities. This initial screen helps to contextualize the molecule within the broader landscape of known drugs.

Structural Feature Analysis

The distinct chemical moieties of this compound provide clues to its potential interactions:

-

Tetrazole Ring: This group is a well-established bioisostere of a carboxylic acid. It is an acidic heterocycle that can act as a strong hydrogen bond donor and acceptor, often engaging with positively charged residues like arginine or lysine in a protein binding pocket.

-

Difluorophenol Group: The fluorine atoms can modulate the acidity of the phenolic hydroxyl group and participate in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized in drug design. The aromatic ring itself can engage in π-π stacking or hydrophobic interactions.

Ligand-Based Target Prediction: The "Similar Property" Principle

This class of methods operates on the assumption that structurally similar molecules are likely to have similar biological targets.

Chemical Similarity Searching

This is the most direct application of the similar property principle. We search vast chemical databases for molecules with a high degree of structural similarity to our query and then "inherit" the known biological annotations of the closest matches.

Protocol 2: Similarity-Based Target Inference with PubChem

-

Access Database: Navigate to the PubChem database.

-

Perform Structure Search: Use the structure of this compound to initiate a similarity search (e.g., using the Tanimoto coefficient).

-